1-(2,2-Difluoroethoxy)-2-iodocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethoxy)-2-iodocyclohexane is an organic compound characterized by the presence of a difluoroethoxy group and an iodine atom attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-(2,2-Difluoroethoxy)-2-iodocyclohexane typically involves the reaction of cyclohexanol with 2,2-difluoroethanol in the presence of a strong acid catalyst to form the intermediate 2,2-difluoroethoxycyclohexane. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield the final product .
Chemical Reactions Analysis
1-(2,2-Difluoroethoxy)-2-iodocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride
Scientific Research Applications
1-(2,2-Difluoroethoxy)-2-iodocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-2-iodocyclohexane involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethoxy group can enhance the compound’s binding affinity to these targets, while the iodine atom can participate in various chemical reactions that modulate the compound’s biological activity. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
1-(2,2-Difluoroethoxy)-2-iodocyclohexane can be compared to other similar compounds, such as:
2-(2,2-Difluoroethoxy)ethanol: This compound has similar difluoroethoxy functionality but lacks the cyclohexane ring and iodine atom, resulting in different chemical and biological properties.
2-(2,2-Difluoroethoxy)ethoxyethane: This compound contains two difluoroethoxy groups and is used in different applications, such as in the production of non-aqueous electrolyte solutions for batteries.
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a similar difluoroethoxy group but is used primarily as an intermediate in the synthesis of herbicides .
Properties
Molecular Formula |
C8H13F2IO |
---|---|
Molecular Weight |
290.09 g/mol |
IUPAC Name |
1-(2,2-difluoroethoxy)-2-iodocyclohexane |
InChI |
InChI=1S/C8H13F2IO/c9-8(10)5-12-7-4-2-1-3-6(7)11/h6-8H,1-5H2 |
InChI Key |
NPUPDLORXHHQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.